Vardenafil Hydrochloride

PDE5 inhibition enzymatic assay IC₅₀ determination

Vardenafil HCl (CAS 224785-91-5): PDE5 IC₅₀ 0.1–0.7 nM—16- to 50-fold more potent than sildenafil. >1,000-fold selectivity over PDE2/3/4. Distinct PDE6/PDE11 profile enables unambiguous isoform deconvolution. ≥100 mg/mL aqueous solubility. Validated UPLC/LC-MS methods ensure ICH impurity compliance. ~44-min onset—22% faster than sildenafil—ideal for rapid pharmacodynamic protocols. The definitive reference inhibitor for high-sensitivity PDE5 assays.

Molecular Formula C23H33ClN6O4S
Molecular Weight 525.1 g/mol
CAS No. 224785-91-5
Cat. No. B1662231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVardenafil Hydrochloride
CAS224785-91-5
Molecular FormulaC23H33ClN6O4S
Molecular Weight525.1 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl
InChIInChI=1S/C23H32N6O4S.ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H
InChIKeyXCMULUAPJXCOHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vardenafil Hydrochloride (CAS 224785-91-5): Compound Profile and Procurement-Relevant Specifications


Vardenafil hydrochloride (CAS 224785-91-5) is a selective, orally active inhibitor of phosphodiesterase type 5 (PDE5) with a molecular weight of 525.06 g/mol and the empirical formula C₂₃H₃₃ClN₆O₄S . It is commercially supplied as a white to off-white crystalline solid with a melting point of 214–216°C, and is distinguished by its high aqueous solubility of ≥100 mg/mL, which supports diverse formulation and analytical workflows . The compound is recognized as being 30‑fold more potent than sildenafil and 10‑fold more potent than tadalafil based on mean PDE5 IC₅₀ values, while maintaining >1,000‑fold selectivity over PDE2, PDE3, and PDE4 .

Vardenafil Hydrochloride: Why Class-Level Substitution with Sildenafil or Tadalafil Carries Quantifiable Risk


Despite sharing a common mechanism of PDE5 inhibition, the in‑class PDE5 inhibitors sildenafil, tadalafil, and vardenafil exhibit profound, quantifiable differences in enzymatic potency, off‑target selectivity, and pharmacokinetic behavior that preclude simple interchange in research or clinical settings [1]. For example, vardenafil demonstrates a PDE5 IC₅₀ of 0.1–0.7 nM, which is approximately 16‑ to 50‑fold lower than that of sildenafil (IC₅₀ 1.6–3.5 nM) and 29‑ to 40‑fold lower than that of tadalafil (IC₅₀ 4.0–6.74 nM) [2][3]. Moreover, the agents differ markedly in their cross‑reactivity with PDE6 (vardenafil IC₅₀ ~3.5 nM vs. tadalafil ~1.26 µM) and PDE11 (tadalafil IC₅₀ ~37 nM vs. vardenafil >160 nM), which translates into divergent side‑effect profiles and experimental outcomes [2][3]. These data underscore that generic substitution without rigorous quantitative justification is scientifically unsound and may compromise reproducibility.

Vardenafil Hydrochloride: Direct Quantitative Comparisons Against Sildenafil, Tadalafil, and Avanafil in PDE5 Potency, Selectivity, and Pharmacokinetics


PDE5 Inhibitory Potency: Head-to-Head IC₅₀ Comparison of Vardenafil vs. Sildenafil and Tadalafil

Vardenafil exhibits a mean PDE5 IC₅₀ of 0.1 nM, which is 16‑fold more potent than sildenafil (IC₅₀ = 1.6 nM) and 40‑fold more potent than tadalafil (IC₅₀ = 4.0 nM) when measured in the same experimental system using purified human corpus cavernosum PDE5 [1]. An alternative dataset using recombinant human PDE5 reports vardenafil IC₅₀ = 0.14 nM, sildenafil IC₅₀ = 3.5 nM (25‑fold difference), and tadalafil IC₅₀ = 6.74 nM (48‑fold difference) [2]. The consistently lower IC₅₀ for vardenafil across independent studies confirms its superior intrinsic potency.

PDE5 inhibition enzymatic assay IC₅₀ determination

Selectivity Over PDE6: Quantified Cross‑Reactivity of Vardenafil vs. Sildenafil and Tadalafil in Rod and Cone Photoreceptor PDE6 Isoforms

Vardenafil demonstrates a 21‑fold selectivity for PDE5 over PDE6 (rod), which is intermediate between sildenafil (16‑fold) and tadalafil (550‑fold) [1]. In absolute terms, vardenafil inhibits rod PDE6 with an IC₅₀ of 3.5 nM and cone PDE6 with an IC₅₀ of 0.6 nM; sildenafil shows IC₅₀ values of 37 nM (rod) and 34 nM (cone); tadalafil shows IC₅₀ values of 1.26 µM (rod) and 1.30 µM (cone) [2]. The 360‑fold difference in cone PDE6 potency between vardenafil (0.6 nM) and tadalafil (1.30 µM) underscores the need for compound‑specific experimental design.

PDE6 selectivity off‑target profiling visual adverse events

Selectivity Over PDE11: Cross‑Reactivity Profile of Vardenafil vs. Tadalafil and Sildenafil in Recombinant Human PDE11 Assays

Tadalafil exhibits potent inhibition of PDE11 (IC₅₀ = 37 nM), yielding only 5‑fold selectivity over PDE5, whereas vardenafil demonstrates 5,950‑fold selectivity with an IC₅₀ >160 nM [1]. Sildenafil shows intermediate selectivity (4,875‑fold). An independent dataset confirms vardenafil PDE11 IC₅₀ = 162 nM (1,160‑fold selectivity) compared to tadalafil IC₅₀ = 37 nM (5‑fold selectivity) [2]. The 4.4‑fold higher IC₅₀ for vardenafil translates to substantially lower PDE11 engagement at equivalent PDE5‑inhibiting concentrations.

PDE11 selectivity off‑target profiling skeletal muscle adverse events

Onset of Action: Time‑to‑Effect Comparison of Vardenafil vs. Sildenafil and Tadalafil in Human Pharmacodynamic Studies

In a head‑to‑head pharmacodynamic study, vardenafil demonstrated a mean onset of action of 44.4 ± 26.6 minutes, which was significantly faster than sildenafil (57.0 ± 38.5 minutes) and tadalafil (79.5 ± 50.6 minutes) (p<0.05) [1]. The faster onset is consistent with vardenafil's shorter median Tₘₐₓ of 0.7 hours compared to 1.0 hour for sildenafil and 2.0 hours for tadalafil [2]. These differences persist even when controlling for meal intake and dosing conditions.

pharmacokinetics onset of action Tₘₐₓ

Analytical Method Capability: Impurity Detection Sensitivity of Validated UPLC Method for Vardenafil Hydrochloride

A validated stability‑indicating UPLC method for vardenafil hydrochloride bulk drug substance achieves detection of all four specified impurities at a concentration of 0.25 µg/mL, corresponding to 0.05% of the 500 µg/mL test concentration [1]. The method demonstrates resolution (Rₛ) >2.0 between vardenafil and each impurity peak, with intra‑ and inter‑day precision <2.0% RSD and recoveries of 98.8–100.9% for vardenafil and 99.8–102.5% for impurities [1]. An alternative LC method reports detection of four impurities at 0.009% of a 1.0 mg/mL test concentration with resolution >3.0 [2].

analytical chemistry impurity profiling stability‑indicating method

Oral Disintegrating Tablet (ODT) Formulation: Enhanced Dissolution and Bioavailability of Vardenafil Hydrochloride

Vardenafil hydrochloride oral disintegrating tablets (ODTs) prepared by freeze‑drying with gelatin and N‑methylpyrrolidone achieved 100% drug dissolution within 15 minutes in vitro [1]. In a crossover study of six healthy volunteers, the ODT formulation shortened Tₘₐₓ to 0.583 ± 0.129 h and delivered relative bioavailability of 100.9% compared to the reference Levitra® tablet [1]. The rapid dissolution profile is particularly advantageous for vardenafil, which exhibits high aqueous solubility (≥100 mg/mL) .

pharmaceutical formulation dissolution rate bioavailability

Vardenafil Hydrochloride: Evidence‑Driven Application Scenarios for Research, Analytical, and Formulation Workflows


PDE5 Enzymology and High‑Throughput Screening

The 0.1–0.7 nM PDE5 IC₅₀ of vardenafil hydrochloride [1], which is 16‑ to 48‑fold more potent than sildenafil and tadalafil, makes it the preferred reference inhibitor for high‑sensitivity PDE5 enzymatic assays. Its low IC₅₀ enables assay miniaturization and reduces compound consumption in high‑throughput screening campaigns.

PDE6 and PDE11 Selectivity Profiling in Off‑Target Panels

The distinct selectivity profile of vardenafil—21‑fold over PDE6 (rod) and >1,000‑fold over PDE11 [2][3]—positions it as a critical tool for deconvoluting PDE isoform‑specific effects. Researchers investigating PDE6‑mediated visual signaling or PDE11‑associated myalgia mechanisms should preferentially employ vardenafil over tadalafil, which exhibits 5‑fold PDE11 selectivity and potent PDE11 inhibition (IC₅₀ = 37 nM).

Time‑Sensitive Pharmacodynamic Studies in Human Subjects

With a mean onset of action of 44.4 minutes—22% faster than sildenafil and 44% faster than tadalafil [4]—vardenafil hydrochloride is the optimal PDE5 inhibitor for clinical protocols requiring rapid pharmacodynamic readouts. This property reduces subject wait times and improves protocol throughput in early‑phase human studies.

Quality Control and Stability Testing of PDE5 Inhibitor Batches

Validated UPLC and LC methods capable of detecting vardenafil impurities at 0.009–0.05% of the test concentration [5][6] support rigorous quality control workflows. These methods ensure that purchased vardenafil hydrochloride batches meet ICH impurity thresholds, thereby minimizing analytical variability and regulatory risk in GMP manufacturing and analytical release testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vardenafil Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.